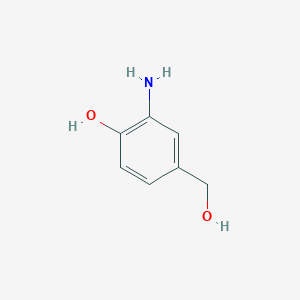

2-Amino-4-(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKCAMDGXRBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4-(hydroxymethyl)phenol safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of this compound

This compound is an aminophenol derivative characterized by a benzene ring substituted with amino, hydroxyl, and hydroxymethyl groups.[1] This compound serves as a valuable intermediate in various fields, including the synthesis of dyes, pigments, and potentially as a precursor for pharmaceutical agents and polymer chemistry applications.[1][2] Its multifunctional nature, however, necessitates a thorough understanding of its safety and hazard profile to ensure safe handling and mitigate risks in research and development settings. This guide provides a comprehensive overview of its hazards, exposure controls, and emergency procedures, grounded in authoritative safety data.

Chemical and Physical Identity

A foundational understanding of a chemical's properties is paramount to its safe handling. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 52820-13-0 | [1][3] |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [3][4] |

| Physical Form | Solid / Crystalline Solid | [1] |

| Synonyms | 3-Amino-2-hydroxybenzyl alcohol | [3][5] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with significant health hazards that demand careful attention.[3]

| GHS Classification | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |

GHS Pictogram:

Signal Word: Warning [3]

Toxicological Profile: Understanding the Health Risks

The toxicological data underscores the importance of minimizing exposure. The primary hazards are associated with acute exposure through ingestion, skin/eye contact, and inhalation.

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302), indicating that ingestion can lead to adverse health effects.[3]

-

Skin and Eye Irritation: As a Category 2 irritant for both skin (H315) and eyes (H319), direct contact can cause inflammation, redness, and pain.[3][6] Skin contact may result in itching, scaling, or blistering.[6] Eye contact can cause serious damage and should be treated as a medical emergency.[6]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system (H335), leading to symptoms like coughing and shortness of breath.[3][6][7]

-

Data Gaps: It is crucial to note that comprehensive toxicological properties, including long-term effects like carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated for this specific compound.[8] Therefore, it should be handled with the prudence afforded to a substance with an unknown chronic toxicity profile.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. The hierarchy of controls, from engineering solutions to personal protective equipment (PPE), provides a robust framework for safety.

Engineering Controls

The primary method for controlling exposure should be through engineering solutions that isolate the hazard from the operator.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][8] A certified chemical fume hood is the recommended engineering control to minimize inhalation of dust.[9]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers for immediate decontamination in case of accidental contact.[6][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][10]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator as appropriate for the exposure level.[8]

Caption: Required PPE for handling this compound.

Safe Handling, Storage, and Disposal

Handling Protocols

-

Avoid all personal contact, including inhalation of dust.[12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[12]

-

Avoid formation of dust and aerosols.[8][11] Use non-sparking tools for manipulation.[11]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Keep containers tightly sealed when not in use.[12]

Storage Conditions

Proper storage is critical to maintain chemical integrity and prevent accidental release.

-

Temperature: Store in a cool, dry place. Recommended storage temperatures range from 2-8°C to 4°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[7][9]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][11]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]

-

Contaminated packaging should be treated as unused product and disposed of accordingly.[8]

-

All disposal practices must adhere to local, state, and federal regulations.

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly reduce the severity of injury and environmental impact.

First Aid Measures

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7][8]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] If skin irritation occurs, get medical advice.[6][7] For phenol-type compounds, rapid decontamination is critical to minimize absorption.[10][13] Some protocols recommend wiping the area with polyethylene glycol (PEG 300 or 400) after initial water flushing.[13][14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][14] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Do NOT induce vomiting.[7][10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.[10]

Caption: First aid decision tree for exposure incidents.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Hazards from Combustion: Fire may produce toxic fumes of carbon oxides and nitrogen oxides (NOx).[6][8]

-

Spill Cleanup:

-

Evacuate personnel and ensure adequate ventilation. Remove all ignition sources.[11]

-

Wear full PPE, including respiratory protection.[8]

-

Avoid creating dust.[8][12] Sweep or vacuum up the material and place it in a suitable, closed, and labeled container for disposal.[6][8]

-

Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[12]

-

Environmental Hazards

Phenolic compounds can be toxic to aquatic organisms.[16][17] While specific ecotoxicity data for this compound is limited, it is imperative to prevent its release into the environment.[6][11] The compound should be handled and disposed of in a manner that avoids contamination of soil, drains, and waterways.[6][8]

References

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

- 3. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-(hydroxymethyl)phenol | C7H9NO2 | CID 2763826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 14. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 15. qub.ac.uk [qub.ac.uk]

- 16. ICSC 0070 - PHENOL [chemicalsafety.ilo.org]

- 17. brieflands.com [brieflands.com]

commercial availability of 2-Amino-4-(hydroxymethyl)phenol

An In-depth Technical Guide to 2-Amino-4-(hydroxymethyl)phenol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile aminophenolic compound. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's commercial availability, synthesis, key properties, and applications, grounding all information in established scientific principles and commercially available data.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 52820-13-0) is an aromatic compound featuring a phenol ring substituted with an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group.[1] This unique trifunctional structure—combining the nucleophilicity of the amine, the acidic and coupling nature of the phenol, and the reactive hydroxyl group—makes it a valuable intermediate in various synthetic applications. Its structure facilitates intramolecular hydrogen bonding, which influences its physical state and solubility.[1]

The key physicochemical properties are summarized below, compiled from authoritative chemical databases and supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 52820-13-0 | [1] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 151.15 g/mol (PubChem: 139.15 g/mol ) | [1][2] |

| IUPAC Name | This compound | [2] |

| InChI Key | NGYKCAMDGXRBNP-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥97% | [3] |

| Solubility | Moderately soluble in polar solvents like ethanol and methanol; partially soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen), protected from light. | [3] |

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, primarily for research and development purposes. It is typically offered in quantities ranging from milligrams to several grams. The availability and pricing can fluctuate, and for larger quantities, direct inquiry with suppliers is recommended.

| Supplier (via Sigma-Aldrich) | Example Quantities | Example Pricing (USD) | Notes |

| ChemScene LLC | 250 mg | $29.00 | Ships in ~7 days. |

| 1 g | $75.00 | ||

| 5 g | $364.00 | ||

| Ambeed, Inc. | 100 mg | $28.75 | Ships in ~7 days.[3] |

| 250 mg | $34.50 | ||

| 1 g | $89.70 | ||

| 5 g | $434.70 |

Note: Pricing and availability are subject to change. The listed prices are for reference as of the time of this guide's compilation. Some suppliers may list the product as available only upon request.

Procurement Logic:

For initial screening and small-scale experiments, purchasing from established vendors like those listed on Sigma-Aldrich ensures high purity (typically ≥97%) and reliable characterization data.[3] For scale-up studies, a custom synthesis or a bulk inquiry with manufacturers like BLD Pharm or Vulcanchem may be more cost-effective.[1][4]

Synthesis and Manufacturing Pathways

While numerous synthetic routes may exist, the most probable industrial-scale synthesis is inferred from methodologies patented for structurally related aminophenols, such as the reduction of a nitro-phenol precursor.[1]

Industrial Synthesis Workflow

The industrial approach prioritizes yield, safety, and cost-effectiveness. A common strategy involves the selective reduction of a nitrophenol. The causality of this choice lies in the widespread availability of nitration chemistries and the efficiency of nitro-group reduction.

Caption: Industrial synthesis workflow for this compound.

Step-by-Step Laboratory Protocol (Exemplary)

This protocol is a validated, self-consistent laboratory adaptation of the industrial process described.

Objective: To synthesize this compound from its nitro precursor.

Materials:

-

2-nitro-4-(hydroxymethyl)phenol (1 equivalent)

-

Sodium hydrosulphide (NaHS) (3-4 equivalents)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution (1M)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

pH meter, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the 2-nitro-4-(hydroxymethyl)phenol precursor in deionized water containing a catalytic amount of ammonium chloride.

-

Initiating Reduction: Heat the mixture to 70-75°C. The elevated temperature is crucial for achieving a reasonable reaction rate.

-

Reagent Addition: Slowly add an aqueous solution of sodium hydrosulphide (NaHS) to the flask over 1-2 hours. This controlled addition prevents exothermic runaway reactions.

-

pH Monitoring and Control: Throughout the addition, continuously monitor the reaction pH. Maintain the pH between 7.0 and 8.5 by adding 1M NaOH as needed.[1] Causality: A pH below 7 can lead to side reactions, while a pH above 8.5 may reduce the efficiency of the hydrosulphide reductant. This specific range is optimal for selective nitro reduction.[1]

-

Reaction Completion: After the addition is complete, maintain the temperature and stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor via TLC.

-

Product Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of 4.5-5.5.[1] This protonates the amine, but more importantly, it precipitates the amphoteric product at its isoelectric point, maximizing recovery.

-

Purification: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove residual salts.

-

Drying: Dry the purified solid under vacuum to yield the final product, this compound. Expected yields based on analogous patented processes are in the range of 88-94%.[1]

Applications in Research and Drug Development

The compound's trifunctional nature opens pathways to several applications.

Caption: Major application pathways for this compound.

Pharmaceutical Intermediates

The aminophenol moiety is a known pharmacophore. The compound serves as a precursor for synthesizing metal-chelating agents and antioxidants.[1] The phenolic hydroxyl group is a radical scavenger, a property under investigation for therapeutic applications. While direct evidence is limited for this specific isomer, derivatives of its positional isomer, 4-Amino-2-(hydroxymethyl)phenol, have shown promise as multifunctional agents for Alzheimer's disease by inhibiting cholinesterases and preventing β-amyloid aggregation.[5] This suggests that this compound could be a valuable starting scaffold for exploring new therapeutic agents in neurodegenerative diseases or conditions involving oxidative stress.

Polymer and Material Science

In polymer chemistry, this compound can be integrated into epoxy resins or polyurethanes.[1] The amino and hydroxyl groups can react with epoxy or isocyanate functionalities, respectively, acting as a crosslinking agent. Causality: This incorporation enhances the crosslinking density of the polymer network, leading to improved thermal stability and mechanical properties, making it a valuable additive in high-performance coatings and adhesives.[1]

Dye and Pigment Synthesis

The molecule is an effective coupling agent in the production of azo dyes.[1] The amino group can be diazotized to form a reactive diazonium salt. This salt then undergoes an azo coupling reaction with other aromatic compounds (e.g., naphthol derivatives) to form intensely colored azo compounds, which are the basis of many commercial dyes.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential in a research environment. The compound is classified as harmful and an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Harmful/Irritant | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere as recommended.[3]

Conclusion and Future Outlook

This compound is a readily accessible, multi-functional chemical intermediate with significant potential in diverse fields. While its current primary applications are in the dye and polymer industries, its structural similarity to biologically active molecules makes it a compelling candidate for further exploration in medicinal chemistry and drug discovery. Future research could focus on leveraging its unique substitution pattern to develop novel ligands, catalytic agents, or therapeutic scaffolds.

References

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 52820-13-0 [sigmaaldrich.com]

- 4. 52820-13-0|this compound|BLD Pharm [bldpharm.com]

- 5. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

A Guide to the Spectroscopic Characterization of 2-Amino-4-(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] In the absence of a complete, published experimental dataset in a single source, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's spectral features for identification, quality control, and reaction monitoring. The guide details methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structure and its spectral output.

Introduction and Molecular Structure

This compound is a substituted phenol containing three key functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a primary benzylic alcohol (-CH₂OH). The relative positions of these groups on the benzene ring dictate the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint. Accurate characterization is paramount for ensuring purity and confirming structural integrity during synthetic processes.

The molecular formula is C₇H₉NO₂, with a monoisotopic mass of approximately 139.063 Da.[1][3] Understanding the interplay of the electron-donating effects of the amine and hydroxyl groups and the substitution pattern is crucial for interpreting the spectral data that follows.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis is based on the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene, amine, and hydroxyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating -OH and -NH₂ groups increase electron density on the aromatic ring, shifting the ring protons to a higher field (lower ppm) than those of unsubstituted benzene (δ 7.34).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Ar-H (H-6) | ~6.65 | Doublet (d) | 1H | Ortho to -OH and meta to -NH₂. Coupled to H-5. |

| Ar-H (H-5) | ~6.75 | Doublet of doublets (dd) | 1H | Ortho to -CH₂OH and meta to -OH. Coupled to H-6 and H-3. |

| Ar-H (H-3) | ~6.85 | Doublet (d) | 1H | Ortho to -NH₂ and meta to -CH₂OH. Coupled to H-5. |

| -CH₂OH | ~4.40 | Singlet (s) | 2H | Benzylic protons adjacent to an oxygen atom. |

| -NH₂ | ~4.90 | Broad Singlet (br s) | 2H | Labile protons, signal may broaden or exchange. |

| Ar-OH | ~8.90 | Broad Singlet (br s) | 1H | Phenolic proton, acidic. Signal position is concentration-dependent. |

| -CH₂OH | ~5.10 | Broad Singlet (br s) | 1H | Alcoholic proton, labile. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. DMSO-d₆ is chosen as a solvent because it allows for the observation of exchangeable -OH and -NH₂ protons.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached functional groups.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1 (-OH) | ~145.0 | Aromatic carbon attached to the highly electronegative oxygen. |

| C-2 (-NH₂) | ~138.0 | Aromatic carbon attached to nitrogen. |

| C-4 (-CH₂OH) | ~130.0 | Substituted aromatic carbon. |

| C-3 | ~115.0 | Aromatic CH, influenced by adjacent -NH₂ and -CH₂OH groups. |

| C-5 | ~118.0 | Aromatic CH, influenced by adjacent -CH₂OH and C-6. |

| C-6 | ~114.0 | Aromatic CH, influenced by adjacent -OH and -NH₂ groups. |

| -C H₂OH | ~62.5 | Aliphatic carbon attached to an oxygen atom. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional proton spectrum over a spectral width of 12-16 ppm.

-

Employ a relaxation delay of 1-2 seconds and co-add 16-32 scans for a good signal-to-noise ratio.[5]

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a spectral width of 200-240 ppm.

-

Use a relaxation delay of 2-5 seconds and co-add 1024-4096 scans.[5]

-

Reference the spectrum to the DMSO solvent peak at δ 39.52.

-

-

Confirmation of -OH/-NH₂ protons: To confirm the identity of the labile protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear due to hydrogen-deuterium exchange.[6]

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong, broad absorptions from the O-H and N-H bonds in the high-wavenumber region.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3400 - 3200 | O-H and N-H Stretching | Strong, Broad | Phenol (-OH), Alcohol (-OH), Amine (-NH₂) |

| 3050 - 3010 | C-H Stretching | Medium | Aromatic C-H |

| 2950 - 2850 | C-H Stretching | Medium | Aliphatic C-H (-CH₂-) |

| 1620 - 1580 | N-H Bending (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Medium-Strong | Aromatic Ring |

| 1260 - 1180 | C-O Stretching | Strong | Phenolic C-O |

| 1080 - 1020 | C-O Stretching | Strong | Primary Alcohol C-O |

| 850 - 800 | C-H Bending (Out-of-plane) | Strong | 1,2,4-Trisubstituted Benzene |

Insight: The most characteristic feature will be the very broad envelope between 3400 and 3200 cm⁻¹, which is a composite of two O-H stretches (phenolic and alcoholic) and the symmetric/asymmetric N-H stretches of the primary amine.[7][8] The presence of strong C-O stretching bands around 1200 cm⁻¹ and 1050 cm⁻¹ further confirms the phenol and alcohol moieties.[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.[5]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound is expected to show a clear molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak should appear at a mass-to-charge ratio (m/z) of 139, corresponding to the molecular weight of the compound (C₇H₉NO₂).[1]

-

Key Fragmentations:

-

m/z 122: Loss of a hydroxyl radical (•OH) from the benzylic alcohol, or loss of NH₃ (ammonia).

-

m/z 121: Loss of H₂O (18 Da) from the molecular ion. This is a common fragmentation for alcohols.

-

m/z 110: Loss of the formaldehyde radical (•CH₂OH, 31 Da).

-

m/z 108: Loss of CH₂O (30 Da) followed by loss of H•.

-

m/z 81: Further fragmentation of the aromatic ring.

-

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 139 | [C₇H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [M - H₂O]⁺• | Loss of water |

| 110 | [M - •CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 108 | [C₆H₆NO]⁺ | Benzylic cleavage |

Note: PubChemLite provides predicted collision cross-section data for various adducts, which is useful for advanced LC-MS analysis. For the [M+H]⁺ adduct, the predicted m/z is 140.07060.[3]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and correlate major fragment ions with logical bond cleavages of the parent structure.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its combination of aromatic, amine, and alcohol functionalities. This guide provides a robust predictive framework for its characterization by ¹H NMR, ¹³C NMR, IR, and MS. The predicted data, summarized below, serves as a reliable benchmark for confirming the identity and purity of this compound in a research or industrial setting. Adherence to the detailed experimental protocols will ensure the generation of high-fidelity data for confident structural verification.

Summary Table of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Value / Range |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.6 - 6.9 ppm |

| Methylene Protons (-CH₂OH) | δ ~4.4 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 114 - 145 ppm |

| Aliphatic Carbon (-CH₂OH) | δ ~62.5 ppm | |

| IR | O-H / N-H Stretch | 3400 - 3200 cm⁻¹ (Strong, Broad) |

| C-O Stretch (Phenol/Alcohol) | 1260-1180 cm⁻¹ / 1080-1020 cm⁻¹ (Strong) | |

| MS (EI) | Molecular Ion (M⁺•) | m/z 139 |

| | Major Fragment | m/z 121 ([M - H₂O]⁺•) |

References

- 1. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52820-13-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of 2-Amino-4-(hydroxymethyl)phenol: A Scaffolding Molecule for Advanced Research Applications

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Amino-4-(hydroxymethyl)phenol is a multifunctional aromatic compound poised for significant utility across diverse scientific disciplines. Its unique trifunctional structure, featuring an amino group, a phenolic hydroxyl, and a primary alcohol, makes it a highly versatile building block. This guide provides an in-depth exploration of its foundational chemistry, synthetic pathways, and a series of high-potential research applications. We delve into its utility as a scaffold in medicinal chemistry for developing novel therapeutics, its role in creating advanced polymers with enhanced properties, its potential as a ligand in catalysis, and its foundational use in dye synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics for innovative projects.

Section 1: Foundational Chemistry and Properties

A thorough understanding of a molecule's fundamental characteristics is paramount before its inclusion in any research workflow. This compound is a stable, crystalline solid at room temperature, possessing a molecular architecture that allows for a wide range of chemical transformations.

Molecular Profile

The core data for this compound is summarized below. The presence of hydrogen-bonding groups (amino, hydroxyl) contributes to its solid state and its solubility profile.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 52820-13-0 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Common Synonyms | 3-Amino-4-hydroxybenzyl alcohol | [2] |

| Physical Form | Solid | [3] |

Physicochemical & Handling Characteristics

The compound's functional groups dictate its behavior in various solvents and its handling requirements.

-

Solubility: It exhibits moderate solubility in polar solvents like water (enhanced at acidic or basic pH), and is freely soluble in alcohols such as ethanol and methanol. It is largely insoluble in nonpolar solvents like hexane.[1]

-

Storage: For optimal stability, it should be stored in a dark place under an inert atmosphere at 2-8°C.[4]

-

Safety Profile: As a functionalized amine and phenol, appropriate precautions are necessary. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Section 2: Synthesis and Derivatization Strategy

The reliable synthesis of this compound is critical for its application. A robust two-step pathway, beginning with a common starting material, is recommended. This approach involves the hydroxymethylation of a nitrophenol followed by the selective reduction of the nitro group.

Recommended Synthetic Protocol

Step A: Synthesis of 4-(hydroxymethyl)-2-nitrophenol (Precursor)

This step introduces the hydroxymethyl group onto the phenol ring. The choice of 2-nitrophenol as the starting material strategically places the nitro group for subsequent reduction to the desired 2-amino isomer.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nitrophenol (40 g), 40% formaldehyde (100 g), and concentrated hydrochloric acid (200 ml).[5]

-

Reflux: Heat the mixture to boiling and maintain reflux for six hours. The HCl acts as a catalyst for the electrophilic aromatic substitution reaction.

-

Workup: After cooling, decant the supernatant liquid from the resulting heavy oil.

-

Purification: Steam distill the oil to remove any unreacted 2-nitrophenol. Extract the residue multiple times with boiling water.

-

Crystallization: Filter the combined hot aqueous extracts and allow them to cool. The product, 4-(hydroxymethyl)-2-nitrophenol, will crystallize as long yellow needles.[5] Recrystallize from water to achieve high purity (melting point: 97°C).[5]

Step B: Reduction of 4-(hydroxymethyl)-2-nitrophenol

This step converts the nitro group to the target amino group. Chemical reduction using sodium hydrosulphide is an effective and high-yield method inferred from analogous patented procedures for aminophenol synthesis.[1]

-

Reaction Setup: Dissolve the precursor, 4-(hydroxymethyl)-2-nitrophenol, in an aqueous solution of ammonium chloride.

-

Reagent Addition: While monitoring the pH, add a solution of sodium hydrosulphide (NaHS). Maintain the temperature between 70-75°C.[1]

-

pH Control (Critical): The causality behind this step is crucial for selectivity. The pH must be carefully maintained in the range of 7.0-8.5.[1] A more acidic environment can lead to side reactions, while a more basic one may reduce reaction efficiency. This controlled pH ensures the selective reduction of the nitro group without affecting the other functional groups.

-

Isolation: Once the reaction is complete (monitored by TLC or LC-MS), carefully acidify the mixture to a pH of 4.5-5.5 to precipitate the product.[1]

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound. Yields for this type of reduction typically exceed 90%.[1]

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Key Reaction Parameters (Reduction Step)

| Parameter | Recommended Value/Range | Rationale & Significance |

| Reducing Agent | Sodium Hydrosulphide (NaHS) | Provides high selectivity for nitro group reduction with excellent yield.[1] |

| Temperature | 70–75°C | Ensures a sufficient reaction rate without promoting thermal degradation.[1] |

| pH Range | 7.0–8.5 | Critical for preventing over-reduction and maximizing product selectivity.[1] |

| Final Yield | 88–94% | Demonstrates the efficiency of this industrial-analogous protocol.[1] |

Section 3: Potential Research Applications

The molecule's three distinct functional groups open doors to several high-impact research areas. Each group can be addressed with specific chemical reactions, making it a versatile starting point.

As a Scaffold in Medicinal Chemistry

The aminophenol core is a well-established pharmacophore. The presence of both hydrogen bond donors and acceptors, combined with the antioxidant potential of the phenolic hydroxyl group, makes this molecule an attractive starting point for drug discovery.[6][7]

3.1.1. Rationale: Antioxidant and Neuroprotective Agents

Phenolic compounds are known free-radical scavengers.[6][8] Furthermore, derivatives of the structural isomer, 4-Amino-2-(hydroxymethyl)phenol, have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[9] This strongly suggests that this compound could serve as a scaffold for developing novel multifunctional agents that combine antioxidant and neuroprotective activities.

3.1.2. Proposed Research Workflow: Screening for Neuroprotective Activity

Caption: Workflow for developing neuroprotective agents.

3.1.3. Experimental Protocol: In Vitro Antioxidant DPPH Assay

This protocol provides a self-validating system to quantify the radical-scavenging ability of the title compound or its derivatives.

-

Preparation: Prepare a 1 mM stock solution of this compound in methanol. Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid should be used as a positive control.

-

Assay: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 µM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration from purple to yellow indicates radical scavenging.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required for 50% inhibition) can then be determined by plotting inhibition percentage against concentration.

In Advanced Polymer Science

The amine and two hydroxyl groups provide multiple reaction sites for polymerization and cross-linking, making it a valuable monomer for creating high-performance materials.

3.2.1. Rationale: Epoxy Resin Curing Agent

The primary amine and phenolic hydroxyl groups can readily react with the epoxide rings of common resins like diglycidyl ether of bisphenol A (DGEBA). Incorporating this compound is hypothesized to enhance cross-linking density and thermal stability due to its rigid aromatic core and multiple reactive sites.[1] This can lead to materials with improved mechanical strength and higher glass transition temperatures, suitable for advanced coatings and adhesives.[1]

3.2.2. Experimental Protocol: Formulation and Testing of an Epoxy Resin

-

Formulation: Melt DGEBA resin at 80°C. In a separate container, dissolve a stoichiometric amount of this compound as the curing agent in a minimal amount of a compatible solvent (e.g., N,N-dimethylformamide) with gentle warming.

-

Mixing: Add the curing agent solution to the molten epoxy resin and stir vigorously for 5-10 minutes until a homogeneous mixture is achieved.

-

Curing: Pour the mixture into a pre-heated mold and cure in a programmable oven. A typical curing cycle would be 120°C for 2 hours followed by a post-cure at 150°C for 2 hours.

-

Characterization: After cooling, the cured polymer can be subjected to analysis.

-

Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

-

Mechanical Testing: Use Dynamic Mechanical Analysis (DMA) or tensile testing to measure storage modulus and tensile strength.

-

In Dye Chemistry

The 2-aminophenol structure is a classic precursor in the synthesis of azo dyes and other colorants.

3.3.1. Rationale: Azo Dye Synthesis

The primary aromatic amine can be converted into a diazonium salt under cold, acidic conditions.[1] This highly reactive intermediate can then undergo an electrophilic substitution reaction (azo coupling) with an electron-rich coupling component, such as a naphthol derivative, to form a brightly colored azo compound.[1] The hydroxymethyl group offers a potential site for further modification to tune the dye's solubility or binding properties.

3.3.2. Experimental Protocol: Synthesis of a Simple Azo Dye

-

Diazotization: Dissolve this compound in 2 M HCl and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 15-20 minutes to form the diazonium salt solution.

-

Coupling: In a separate beaker, dissolve an equimolar amount of a coupling agent (e.g., 2-naphthol) in 2 M NaOH solution and cool it in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. An intensely colored precipitate (the azo dye) should form immediately.

-

Isolation: Allow the reaction to proceed for 30 minutes in the ice bath. Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Section 4: Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a platform molecule with significant untapped potential. Its trifunctional nature provides chemists and material scientists with a powerful tool for innovation. Future research should focus on synthesizing and screening libraries of its derivatives for enhanced biological activity, particularly in the neurodegenerative and antimicrobial domains. In polymer science, its incorporation into novel copolymers could yield materials with bespoke thermal and mechanical properties. The exploration of its coordination chemistry could also lead to new catalysts for asymmetric synthesis. As synthetic methods become more refined and accessible, the applications for this versatile scaffold are set to expand considerably.

References

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 52820-13-0 [sigmaaldrich.com]

- 4. 52820-13-0|this compound|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- | 1761-57-5 [smolecule.com]

- 9. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2-Amino-4-(hydroxymethyl)phenol

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-Amino-4-(hydroxymethyl)phenol, a valuable chemical intermediate in the production of dyes, polymers, and pharmaceutical agents.[1][2] The synthesis commences with the acid-catalyzed hydroxymethylation of 2-nitrophenol using formaldehyde to yield the intermediate, 4-(hydroxymethyl)-2-nitrophenol. This intermediate is subsequently purified and then reduced via catalytic hydrogenation to afford the final product. This guide emphasizes the causality behind procedural choices, robust safety measures, and detailed analytical validation steps to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Background

This compound is an aromatic compound containing amino, hydroxyl, and hydroxymethyl functional groups. This trifunctional nature makes it a versatile precursor in organic synthesis. The amino and hydroxyl groups are key features for its use as a coupling agent in azo dyes and for enhancing the crosslinking density and thermal stability of polymers like epoxy resins and polyurethanes.[1] The synthesis strategy detailed herein is designed for reliability and scalability in a standard laboratory setting.

The chosen synthetic route involves two distinct, high-yielding stages:

-

Electrophilic Aromatic Substitution: The initial step is a hydroxymethylation reaction on the electron-rich aromatic ring of 2-nitrophenol. Under strong acidic conditions, formaldehyde is protonated to form a highly reactive hydroxymethyl cation (or its equivalent), which then acts as an electrophile. The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups favor substitution at the para position relative to the powerful activating hydroxyl group.

-

Nitro Group Reduction: The second stage involves the selective reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean reaction profile, and the relative ease of product isolation by simple filtration of the catalyst.[3][4]

This protocol provides a self-validating system by including in-process checks and detailed characterization methods for both the intermediate and the final product.

Reaction Scheme

Step 1: Synthesis of 4-(Hydroxymethyl)-2-nitrophenol

2-Nitrophenol reacts with formaldehyde in the presence of hydrochloric acid to yield 4-(Hydroxymethyl)-2-nitrophenol.

Step 2: Synthesis of this compound

Catalytic hydrogenation of 4-(Hydroxymethyl)-2-nitrophenol reduces the nitro group to an amine, yielding the final product.

Health and Safety Information

Extreme caution must be exercised throughout this protocol. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

| Compound | CAS Number | Hazard Statements |

| 2-Nitrophenol | 88-75-5 | Harmful if swallowed, toxic in contact with skin, causes serious eye damage, may cause respiratory irritation, suspected of causing genetic defects. |

| Formaldehyde (40%) | 50-00-0 | Toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing genetic defects, may cause cancer, may cause respiratory irritation. |

| Hydrochloric Acid (conc.) | 7647-01-0 | May be corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation. |

| 4-(Hydroxymethyl)-2-nitrophenol | 41833-13-0 | Causes skin, eye, and respiratory irritation.[5] |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Flammable solid. May be pyrophoric in a finely divided state, especially when dry and exposed to air. Handle with care. |

| Hydrogen Gas (H₂) | 1333-74-0 | Extremely flammable gas. |

| This compound | 52820-13-0 | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[6] |

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 4-(Hydroxymethyl)-2-nitrophenol

This procedure is adapted from the well-established method for hydroxymethylation of phenols.[7]

Materials & Equipment:

-

2-Nitrophenol (40 g)

-

Formaldehyde (40% solution, 100 g)

-

Concentrated Hydrochloric Acid (200 mL)

-

Round-bottom flask (1 L) with reflux condenser

-

Heating mantle

-

Steam distillation apparatus

-

Large beakers (2 L)

-

Buchner funnel and filter paper

-

Deionized water

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 mL of concentrated hydrochloric acid.

-

Causality: Concentrated HCl acts as a catalyst, protonating formaldehyde to generate the electrophile required for the substitution reaction.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 6 hours.

-

Causality: Heating under reflux accelerates the reaction rate without loss of volatile reagents or solvent.

-

-

Initial Isolation: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. A heavy brown oil will settle at the bottom. Carefully decant the supernatant liquid.

-

Purification by Steam Distillation: Transfer the residual brown oil to a larger flask and set up for steam distillation. Pass steam through the mixture to remove any unreacted 2-nitrophenol, which is volatile in steam. Continue until the distillate runs clear.

-

Causality: This is a critical purification step. 2-nitrophenol has a significantly higher vapor pressure than the desired product, allowing for its selective removal.

-

-

Extraction and Recrystallization: The non-volatile residue in the distillation flask contains the crude product. While still hot, extract this residue several times with boiling water, collecting the hot aqueous extracts. Filter the combined hot extracts to remove any insoluble impurities.

-

Crystallization: Allow the hot, filtered aqueous solution to cool slowly to room temperature, and then in an ice bath. Long, yellow needles of 4-(hydroxymethyl)-2-nitrophenol will crystallize out.[7]

-

Final Purification: Collect the crystals by vacuum filtration using a Buchner funnel. For higher purity, recrystallize the solid from boiling water. Dry the purified crystals in a vacuum oven at 50°C. The expected melting point is 97°C.[7]

Part B: Synthesis of this compound

This procedure employs catalytic hydrogenation for the clean and efficient reduction of the nitro group.

Materials & Equipment:

-

4-(Hydroxymethyl)-2-nitrophenol (from Part A)

-

Methanol (reagent grade)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Source of hydrogen gas (H₂)

-

Celite™ or other filter aid

-

Rotary evaporator

Procedure:

-

Catalyst Handling: Weigh 10% Pd/C catalyst (approximately 5 mol% relative to the substrate) in a fume hood. Caution: Pd/C can be pyrophoric. It should be handled while wet with solvent and never exposed to air when dry.

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the dried 4-(hydroxymethyl)-2-nitrophenol in a sufficient volume of methanol. Add the Pd/C catalyst to this solution.

-

Causality: Methanol is an excellent solvent for the substrate and does not interfere with the catalytic process.

-

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system multiple times with an inert gas (like nitrogen or argon) to remove all oxygen, then carefully introduce hydrogen gas (typically to a pressure of 3-4 atm or by using a balloon).

-

Causality: Removing oxygen is critical to prevent the formation of explosive mixtures with hydrogen and to avoid unwanted side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.

-

Causality: Celite™ provides a fine filtration medium that prevents the small particles of carbon catalyst from passing through into the filtrate.

-

-

Product Isolation: Combine the filtrate and the methanol washings. Remove the methanol using a rotary evaporator under reduced pressure. The resulting solid is the crude this compound.

-

Purification: The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary. Dry the final product under vacuum.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Technique | Intermediate (4-(Hydroxymethyl)-2-nitrophenol) | Final Product (this compound) |

| Appearance | Yellow to brown solid/needles.[5] | Off-white to light brown solid. |

| Melting Point | ~97°C[7] | ~140-142°C (Decomposition may occur) |

| ¹H NMR | Expect signals for aromatic protons, the -CH₂- group, and two -OH groups. The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted ring. | Expect signals for aromatic protons, a broad singlet for the -NH₂ protons, and signals for the -CH₂- and two -OH groups. Aromatic signals will shift upfield compared to the intermediate due to the electron-donating nature of the amino group. |

| FT-IR (cm⁻¹) | Strong peaks for O-H stretch (~3400-3200), aromatic C-H (~3100), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350), and C-O stretch (~1050). | Broad peaks for O-H and N-H stretches (~3400-3200), aromatic C-H (~3100), N-H bending (~1620), and C-O stretch (~1040). The characteristic nitro group peaks will be absent. |

| UV-Vis | The presence of multiple chromophores will result in a complex spectrum.[8] | The spectrum will differ significantly from the intermediate due to the conversion of the nitro group to an amino group. |

Workflow and Mechanism Diagrams

Overall Synthesis Workflow

Caption: Experimental workflow for the two-part synthesis of this compound.

Simplified Reduction Mechanism

Caption: Simplified mechanism of catalytic hydrogenation for nitro group reduction.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Part A: Low yield of intermediate | Incomplete reaction; Insufficient reflux time. | Ensure vigorous reflux is maintained for the full 6 hours. Check reaction progress with TLC if possible. |

| Loss of product during workup. | Ensure aqueous extractions are performed while the solution is still hot to maximize product solubility. | |

| Part B: Reaction is stalled (no H₂ uptake) | Catalyst is inactive ("poisoned"). | Ensure all starting materials and solvents are pure. Some functional groups (e.g., sulfur) can poison the catalyst. Use fresh catalyst. |

| Insufficient mixing. | Ensure vigorous stirring to maintain the three-phase mixture (solid catalyst, liquid solution, gas). | |

| Final product is discolored (dark) | Air oxidation of the aminophenol product. | Handle the final product quickly during workup. Purge containers with inert gas for storage. Store protected from light.[9] |

| Incomplete removal of catalyst. | Ensure the Celite™ pad is well-packed. Re-filter if necessary. |

References

- 1. This compound (52820-13-0) for sale [vulcanchem.com]

- 2. Buy 4-Amino-2-(hydroxymethyl)phenol (EVT-327080) | 104333-09-7 [evitachem.com]

- 3. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]

- 4. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Hydroxymethyl)-2-nitrophenol , 98% , 41833-13-0 - CookeChem [cookechem.com]

- 6. This compound | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 52820-13-0 [sigmaaldrich.com]

Application Notes and Protocols for 2-Amino-4-(hydroxymethyl)phenol as a Pharmaceutical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 2-Amino-4-(hydroxymethyl)phenol (CAS: 52820-13-0). As a versatile bifunctional building block, this compound serves as a critical starting material in the synthesis of various high-value active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high purity.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is an aromatic compound distinguished by the presence of three key functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), and a hydroxymethyl (-CH₂OH) group. This unique arrangement, particularly the ortho-amino phenol moiety, makes it an exceptionally valuable intermediate in the construction of complex heterocyclic scaffolds, which are prevalent in modern pharmaceuticals.

The nucleophilic amino group, the acidic phenolic hydroxyl, and the reactive primary alcohol provide multiple handles for synthetic transformations. Its derivatives have been investigated for a range of therapeutic applications, including as metal-chelating agents, antioxidants, and precursors for drugs targeting conditions like Alzheimer's disease.[1][2] The ability to selectively react these functional groups allows for the controlled and efficient synthesis of target molecules, making mastery of its handling and reactivity essential for drug discovery programs.

Section 1: Synthesis of this compound

The most common industrial and laboratory-scale synthesis of this compound involves the chemical reduction of its nitro-substituted precursor, 2-nitro-4-(hydroxymethyl)phenol. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group, which profoundly alters the molecule's reactivity.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

Protocol 1.1: Synthesis via Hydrosulphide Reduction

This protocol is adapted from methodologies described for analogous nitro-phenol reductions.[1] It employs sodium hydrosulphide (NaHS) as a selective and cost-effective reducing agent.

Causality:

-

Reducing Agent: NaHS is chosen over catalytic hydrogenation for its selectivity. In the presence of other reducible groups, catalytic methods can be too aggressive. NaHS in an aqueous system provides a milder reduction environment.

-

pH Control: Maintaining a slightly basic pH (7.0-8.5) is critical.[1] If the solution becomes too acidic, the reducing power of the hydrosulphide species diminishes. If it becomes too basic, undesirable side reactions can occur. The pH control ensures a high-yield, selective reduction of the nitro group.

-

Temperature: The reaction is exothermic. Maintaining the temperature between 70-75°C provides sufficient activation energy without promoting decomposition or side-product formation.

Materials:

-

2-Nitro-4-(hydroxymethyl)phenol

-

Sodium hydrosulphide (NaHS), flake

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Three-neck round-bottom flask, condenser, thermometer, and mechanical stirrer

Procedure:

-

Set up a three-neck flask with a mechanical stirrer, condenser, and thermometer.

-

In the flask, prepare a solution of ammonium chloride (0.5 eq) in deionized water (10 volumes relative to the nitro-precursor).

-

Add the 2-nitro-4-(hydroxymethyl)phenol (1.0 eq) to the solution and stir to form a slurry.

-

Begin heating the mixture to 60°C.

-

In a separate beaker, dissolve sodium hydrosulphide (approx. 2.5-3.0 eq) in water.

-

Once the reaction mixture reaches 60°C, begin the slow, dropwise addition of the NaHS solution. The temperature will rise; maintain it between 70-75°C using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring at 75°C for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

Data Summary: Typical Reaction Parameters

| Parameter | Value/Range | Purpose |

| Reducing Agent | Sodium Hydrosulphide (NaHS) | Selective reduction of the nitro group. |

| Temperature | 70–75°C | Optimal for reaction rate and minimizing side reactions.[1] |

| pH Range | 7.0–8.5 | Ensures high selectivity and prevents over-reduction.[1] |

| Reaction Time | 2-4 hours | Typical duration for complete conversion. |

| Expected Yield | 88–94% (Crude) | High conversion is expected with this method.[1] |

Section 2: Purification of this compound

Purification is paramount to ensure that the intermediate does not introduce impurities into subsequent API synthesis steps. The primary impurities are typically unreacted starting material and sulfur-containing byproducts.

Protocol 2.1: Purification by Controlled Acid Precipitation

This method leverages the amphoteric nature of the product, which contains both a basic amino group and an acidic phenolic group.

Causality: At high pH, the phenolic hydroxyl is deprotonated, forming a water-soluble phenoxide. At low pH, the amino group is protonated, forming a water-soluble ammonium salt. Between these extremes lies the isoelectric point, where the molecule has minimal solubility, allowing it to be precipitated from the solution with high purity.

Procedure:

-

Take the cooled reaction mixture from Protocol 1.1.

-

Filter the mixture to remove any insoluble inorganic byproducts.

-

Carefully add concentrated HCl to the filtrate while monitoring the pH.

-

As the pH approaches 4.5–5.5, a precipitate will begin to form.[1] Add the acid slowly to allow for controlled crystallization.

-

Once the target pH is reached, continue stirring the slurry in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Dry the product under vacuum at 40-50°C.

Protocol 2.2: High-Purity Purification by Column Chromatography

For applications requiring >99% purity, silica gel chromatography is recommended.

Causality: The compound is polar due to its three functional groups. A polar stationary phase (silica gel) is used. The mobile phase is a mixture of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol). By gradually increasing the polarity of the mobile phase, impurities with different polarities can be separated from the desired product.

Procedure:

-

Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% Dichloromethane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude, dried product in a minimal amount of a 95:5 Dichloromethane/Methanol mixture.

-

Load the dissolved sample onto the top of the silica gel column.

-

Begin eluting the column with a solvent gradient, starting with 98:2 Dichloromethane/Methanol and gradually increasing the methanol concentration to 90:10.

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the highly pure product.

Section 3: Quality Control and Characterization

Verifying the identity, purity, and stability of the intermediate is a non-negotiable step in pharmaceutical development. A suite of analytical techniques should be employed.

Workflow for Analytical Characterization

Caption: Analytical workflow for quality control.

Protocol 3.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is standard for separating polar organic molecules.[3]

Procedure:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water/Acetonitrile.

-

Analysis: Inject 10 µL. The purity is calculated from the peak area percentage of the main peak.

Data Summary: Expected Analytical Results

| Technique | Parameter | Expected Result |

| HPLC | Purity | ≥ 98.0% |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to aromatic, -CH₂OH, -NH₂, and -OH protons. |

| (400 MHz, DMSO-d₆) | ~8.8 (s, 1H, OH), ~6.5-6.7 (m, 3H, Ar-H), ~4.8 (s, 2H, NH₂), ~4.3 (s, 2H, CH₂), ~4.0 (t, 1H, CH₂OH) | |

| Mass Spec | [M+H]⁺ | Expected: 140.06 |

| (ESI⁺) | Molecular Formula | C₇H₉NO₂ |

| Appearance | Physical State | Off-white to light brown crystalline solid. |

Section 4: Application in Pharmaceutical Synthesis

To illustrate its utility, this section outlines the synthesis of a hypothetical benzoxazole derivative, a common scaffold in drug discovery. The ortho-amino phenol structure is ideal for forming this five-membered heterocyclic ring.

Synthetic Scheme for a Benzoxazole Derivative

Caption: Synthesis of a benzoxazole derivative.

Protocol 4.1: N-Acylation of the Amino Group

Causality: The amino group is a more potent nucleophile than the phenolic hydroxyl group under neutral or slightly basic conditions. Therefore, it will react selectively with an acylating agent like 4-fluorobenzoyl chloride to form a stable amide bond. A mild base is used to scavenge the HCl byproduct.

Procedure:

-

Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent (e.g., Dichloromethane).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in Dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain the crude acylated intermediate, which can be purified by recrystallization or used directly in the next step.

Protocol 4.2: Intramolecular Cyclodehydration to form the Benzoxazole

Causality: Under acidic conditions and heat, the phenolic oxygen attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of a water molecule (dehydration) to form the stable, aromatic benzoxazole ring system.

Procedure:

-

Dissolve the crude acylated intermediate from the previous step in a high-boiling point solvent like toluene.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

-

Dry the organic layer, concentrate the solvent, and purify the final benzoxazole product by column chromatography or recrystallization.

Safety Precautions

This compound and its precursors/reagents require careful handling.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value intermediate whose careful synthesis and purification are critical for the successful development of complex pharmaceutical agents. The protocols and scientific rationale detailed in this guide provide a robust framework for its use in a research and development setting. Its versatile reactivity ensures it will remain a relevant building block in the ongoing quest for novel therapeutics.

References

Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 2-Amino-4-(hydroxymethyl)phenol

Abstract

This document provides a detailed guide for the synthesis of azo dyes using 2-Amino-4-(hydroxymethyl)phenol as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textiles to advanced biomedical imaging.[1][2] The unique structure of this compound, featuring an amine for diazotization, a phenolic hydroxyl group, and a reactive hydroxymethyl moiety, makes it an exemplary precursor for creating functional dyes. This guide elucidates the core chemical principles, provides a robust step-by-step protocol for synthesis and purification, and outlines methods for structural characterization. The protocols are designed for researchers in chemistry, materials science, and drug development, offering a reproducible framework for generating novel azo compounds with potential for tailored applications.

Introduction and Scientific Rationale

Azo compounds are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their color arises from the extended π-electron system spanning the molecule, which can be fine-tuned by the introduction of various auxochromes (electron-donating or withdrawing groups) on the aromatic rings.[2][3] The synthesis of most azo dyes is achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][4]

Why this compound?

The selection of this compound as the starting amine (the "diazo component") is strategic for several reasons:

-

Primary Amine Group (-NH₂): This group is essential for the initial diazotization reaction to form the reactive diazonium salt.[5]

-

Phenolic Hydroxyl Group (-OH): This ortho-positioned hydroxyl group can influence the final dye's color, solubility, and chelating properties, which is particularly relevant for creating metal-complex dyes.

-

Hydroxymethyl Group (-CH₂OH): This is the key functional handle. It provides a reactive site for post-synthesis modifications, such as esterification or etherification. This allows the dye to be covalently linked to polymers, biomolecules, or nanoparticles, opening avenues for applications in drug delivery, bio-imaging, and functional materials.[6][7]

This guide will use Naphthalen-2-ol (β-naphthol) as a model coupling component due to its high reactivity and its tendency to produce intensely colored, stable azo dyes, providing a clear and reliable model system.[8][9]

Principle of the Synthesis: Diazotization and Azo Coupling

The synthesis is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as a weak electrophile.[3][10]

Step 1: Diazotization The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is conducted at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely, which would lead to the evolution of nitrogen gas and the formation of a phenol.[9][11]

Step 2: Azo Coupling The resulting diazonium salt solution is then added to a solution of the coupling component, in this case, Naphthalen-2-ol. For the coupling reaction with a phenol to be effective, the reaction is performed under slightly alkaline conditions (pH 8-10). The alkaline medium deprotonates the phenol to form the much more strongly activating phenoxide ion, which is sufficiently electron-rich to be attacked by the weakly electrophilic diazonium ion.[9] The coupling typically occurs at the position para to the activating group unless that position is blocked. For Naphthalen-2-ol, the coupling occurs at the C1 position.[3]

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target azo dye.

Protocol 1: Synthesis of the Azo Dye

This protocol describes the synthesis of 1-((4-(hydroxymethyl)-2-hydroxyphenyl)diazenyl)naphthalen-2-ol.

A. Materials and Reagents

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | CAS Number |

| This compound | C₇H₉NO₂ | 139.15 | 1.39 g (10 mmol) | 5851-59-2 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | 7632-00-0 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~5 mL | 7647-01-0 |

| Naphthalen-2-ol (β-Naphthol) | C₁₀H₈O | 144.17 | 1.44 g (10 mmol) | 135-19-3 |

| Sodium Hydroxide | NaOH | 40.00 | ~2.0 g | 1310-73-2 |

| Deionized Water | H₂O | 18.02 | As needed | 7732-18-5 |

| Ethanol | C₂H₅OH | 46.07 | For purification | 64-17-5 |

| Crushed Ice | H₂O (solid) | 18.02 | As needed | - |

B. Equipment

-

250 mL Beakers (x3)

-

100 mL Graduated cylinders

-